4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
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Overview
Description
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[4,5-f][1,10]phenanthroline core, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde, followed by cyclization with an amine to form the imidazo[4,5-f][1,10]phenanthroline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[4,5-f][1,10]phenanthroline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[4,5-f][1,10]phenanthroline core.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting cancer stem cells.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol involves its ability to coordinate with metal ions, which can lead to various biological and chemical effects. In biological systems, this compound can induce mitochondrial dysfunction and generate reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include mitochondrial proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)-4-methoxyphenol
Uniqueness
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is unique due to its specific structural configuration, which allows for strong coordination with metal ions and significant biological activity. Compared to similar compounds, it has shown higher selectivity and potency in targeting cancer cells and has been more effective in various chemical reactions .
Properties
CAS No. |
185129-91-3 |
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Molecular Formula |
C19H12N4O |
Molecular Weight |
312.332 |
IUPAC Name |
4-(1,3-dihydroimidazo[4,5-f][1,10]phenanthrolin-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,22-23H |
InChI Key |
GEHXSCWPSGZFLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=C2NC(=C5C=CC(=O)C=C5)N4)N=C1 |
Synonyms |
2-(4-hydroxyphenyl)iMidazole[4,5f][1,10]phenanthroline |
Origin of Product |
United States |
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